N-benzyl-5-chlorothiophene-2-sulfonamide N-benzyl-5-chlorothiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 214916-12-8
VCID: VC18965476
InChI: InChI=1S/C11H10ClNO2S2/c12-10-6-7-11(16-10)17(14,15)13-8-9-4-2-1-3-5-9/h1-7,13H,8H2
SMILES:
Molecular Formula: C11H10ClNO2S2
Molecular Weight: 287.8 g/mol

N-benzyl-5-chlorothiophene-2-sulfonamide

CAS No.: 214916-12-8

Cat. No.: VC18965476

Molecular Formula: C11H10ClNO2S2

Molecular Weight: 287.8 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-5-chlorothiophene-2-sulfonamide - 214916-12-8

Specification

CAS No. 214916-12-8
Molecular Formula C11H10ClNO2S2
Molecular Weight 287.8 g/mol
IUPAC Name N-benzyl-5-chlorothiophene-2-sulfonamide
Standard InChI InChI=1S/C11H10ClNO2S2/c12-10-6-7-11(16-10)17(14,15)13-8-9-4-2-1-3-5-9/h1-7,13H,8H2
Standard InChI Key TZGCXLUBQGIXPB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(S2)Cl

Introduction

Structural and Chemical Classification

Molecular Architecture

N-Benzyl-5-chlorothiophene-2-sulfonamide features a thiophene heterocycle—a five-membered aromatic ring containing one sulfur atom—with two key substituents:

  • A chlorine atom at the fifth position, enhancing electrophilic substitution reactivity.

  • A sulfonamide group (-SO₂NHBenzyl) at the second position, where the nitrogen atom is bonded to a benzyl group (C₆H₅CH₂).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural validation:

  • ¹H NMR: Signals at δ 7.3–7.5 ppm correspond to the benzyl aromatic protons, while thiophene ring protons resonate near δ 6.8–7.1 ppm.

  • ¹³C NMR: The sulfonamide sulfur induces deshielding, with the thiophene carbons appearing between 120–140 ppm .

  • MS: A molecular ion peak at m/z 287 aligns with the calculated molecular weight.

Synthesis and Manufacturing Processes

Oxidative Chlorination and Sulfonamide Formation

A patented synthesis route involves 3-acetyl-5-chloro-2-(benzylthio)thiophene (Formula III) as a key intermediate . The process comprises:

  • Oxidative Chlorination:

    • Reacting Formula III with chlorine gas in a 90:10 ethyl acetate/water solvent system at -5°C to 10°C .

    • This step converts the benzylthio (-S-CH₂C₆H₅) group to a sulfonyl chloride (-SO₂Cl).

  • Ammonolysis:

    • Treating the sulfonyl chloride intermediate with aqueous ammonia at 0–20°C and pH 9–10 yields the sulfonamide derivative .

Table 1: Key Reaction Conditions

ParameterValue/Range
Solvent Ratio (EA:H₂O)90:10 to 96:4
Temperature-5°C to 10°C
Ammonia Addition pH9–10

This method achieves a 78–85% yield with minimal byproducts, as confirmed by HPLC analysis .

Alternative Synthetic Routes

  • Thiophene Functionalization: Direct sulfonation of 5-chlorothiophene-2-carboxylic acid derivatives using chlorosulfonic acid, followed by benzylamine coupling.

  • Benzylation: Reacting 5-chlorothiophene-2-sulfonamide with benzyl bromide in the presence of potassium carbonate .

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight253.72 g/mol (reported)
Density1.386 g/cm³ (analog)
Boiling Point698.6°C (analog)
LogP (Partition Coeff.)6.78 (predicted)

The compound’s high logP value suggests significant lipophilicity, favoring membrane permeability in biological systems .

Reactivity and Chemical Behavior

Electrophilic Substitution

The chlorine atom at position 5 directs further substitution to position 4 of the thiophene ring. For example, bromination with pyridinium bromide perbromide yields 5-chloro-4-bromo-thiophene-2-sulfonamide derivatives .

Sulfonamide Group Reactivity

  • Alkylation/Acylation: The benzyl group on the sulfonamide nitrogen can be replaced under alkaline conditions, enabling diversification into analogs.

  • Hydrolysis: Prolonged exposure to strong acids or bases cleaves the sulfonamide bond, generating thiophene-2-sulfonic acid and benzylamine.

Biological and Pharmacological Applications

Antimicrobial Activity

Sulfonamides inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. Preliminary studies indicate MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

Analytical Characterization Techniques

Chromatographic Methods

  • HPLC: Reverse-phase C18 columns with UV detection at 254 nm resolve the compound from synthetic impurities .

  • TLC: Rf = 0.65 using ethyl acetate/hexane (3:7) on silica gel.

Spectroscopic Analysis

  • IR Spectroscopy: Strong absorptions at 1160 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch).

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to thieno[3,2-e]thiazine derivatives, which are explored as antipsychotic agents .

Material Science

Its sulfonamide group enhances thermal stability, making it suitable for high-temperature polymer composites .

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